molecular formula C13H18N2O2 B14805230 4-(Aminomethyl)-2-cyclopropoxy-N,N-dimethylbenzamide

4-(Aminomethyl)-2-cyclopropoxy-N,N-dimethylbenzamide

Cat. No.: B14805230
M. Wt: 234.29 g/mol
InChI Key: IIXSNZOXFCCECN-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-2-cyclopropoxy-N,N-dimethylbenzamide is an organic compound with a complex structure that includes an aminomethyl group, a cyclopropoxy group, and a dimethylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-2-cyclopropoxy-N,N-dimethylbenzamide typically involves multiple steps One common method starts with the preparation of the intermediate compounds, which are then coupled through various organic reactionsThe final step often involves the coupling of these intermediates with N,N-dimethylbenzamide under specific reaction conditions such as the use of catalysts and controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as solvent choice and reaction time, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-2-cyclopropoxy-N,N-dimethylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-(Aminomethyl)-2-cyclopropoxy-N,N-dimethylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-2-cyclopropoxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with active sites of enzymes, while the cyclopropoxy group can enhance the compound’s binding affinity. The dimethylbenzamide moiety may contribute to the compound’s overall stability and solubility. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Aminomethyl)benzoic acid
  • 4-(Aminomethyl)indole
  • 4-(Aminomethyl)pyridine
  • 4-Aminocoumarin derivatives

Uniqueness

4-(Aminomethyl)-2-cyclopropoxy-N,N-dimethylbenzamide is unique due to the presence of the cyclopropoxy group, which is not commonly found in similar compounds. This group can impart distinct chemical and biological properties, such as increased rigidity and specific binding interactions .

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

4-(aminomethyl)-2-cyclopropyloxy-N,N-dimethylbenzamide

InChI

InChI=1S/C13H18N2O2/c1-15(2)13(16)11-6-3-9(8-14)7-12(11)17-10-4-5-10/h3,6-7,10H,4-5,8,14H2,1-2H3

InChI Key

IIXSNZOXFCCECN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=C(C=C(C=C1)CN)OC2CC2

Origin of Product

United States

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